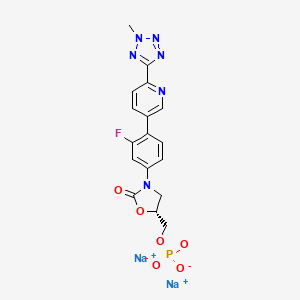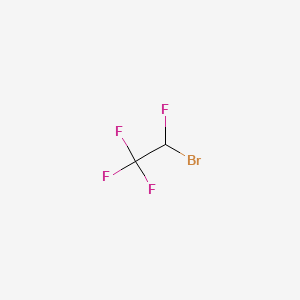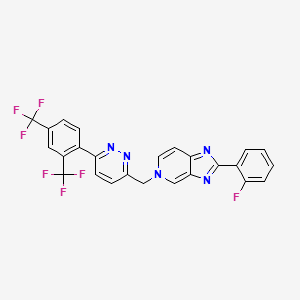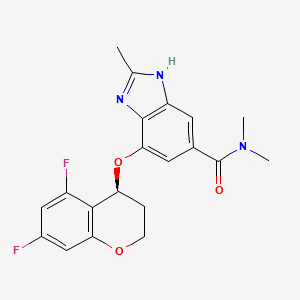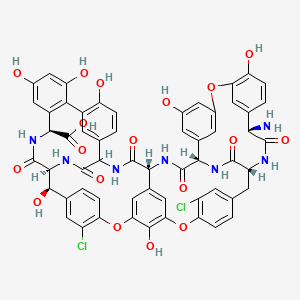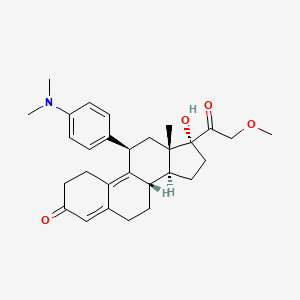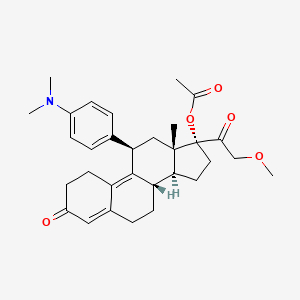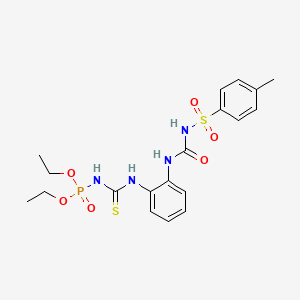
Uredofos
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ユレドフォスは、犬の条虫、回虫、鉤虫、鞭虫に対する有効性が知られている広域スペクトルの駆虫薬です . その分子式はC₁₉H₂₅N₄O₆PS₂で、分子量は500.52 g/molです . この化合物は、リン原子と硫黄原子を含む複雑な構造が特徴です。
準備方法
合成経路と反応条件: ユレドフォスの合成には、複数の工程が含まれ、まず中間体を調製し、その後、制御された条件下で反応させて最終生成物を得ます。具体的な合成経路と反応条件は、企業秘密であり、一般公開されている文献では広く公開されていません。
工業的製造方法: ユレドフォスの工業的製造は、通常、専門的な施設での大規模な化学合成を行います。このプロセスには、高純度の試薬の使用と、最終製品の一貫性と有効性を確保するための厳格な品質管理が含まれます。製造プロセスは、獣医用医薬品市場の需要を満たすために、効率的でスケーラブルになるように設計されています。
3. 化学反応解析
反応の種類: ユレドフォスは、以下を含む様々な化学反応を起こします。
酸化: ユレドフォスは特定の条件下で酸化され、酸化誘導体の生成につながる可能性があります。
還元: この化合物は還元反応を起こすこともできます。これは、その化学構造と特性を変える可能性があります。
置換: ユレドフォスは置換反応に関与することができます。この反応では、分子内の1つまたは複数の原子が、異なる原子または基に置き換えられます。
一般的な試薬と条件:
酸化剤: ユレドフォスとの反応で使用される一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がしばしば使用されます。
置換試薬: 様々なハロゲン化剤と求核剤を置換反応に用いることができます。
生成される主な生成物: これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。酸化は通常、酸化誘導体を生成しますが、還元反応と置換反応は、様々な官能基を持つ改変化合物を生成します。
化学反応の分析
Types of Reactions: Uredofos undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, which may alter its chemical structure and properties.
Substitution: this compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by different atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in reactions with this compound include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation typically yields oxidized derivatives, while reduction and substitution reactions produce a range of modified compounds with different functional groups.
科学的研究の応用
ユレドフォスは、以下を含む科学研究において、幅広い応用があります。
化学: リン - 硫黄化学と反応機構の研究におけるモデル化合物として使用されています。
医学: 新しい抗寄生虫薬や治療法の開発における潜在的な用途が検討されています。
工業: 獣医用医薬品の製剤に使用され、品質管理プロセスにおける基準化合物として使用されています。
作用機序
ユレドフォスの作用機序は、寄生生物における重要な酵素や代謝経路の阻害を伴います。重要な生物学的プロセスを阻害することにより、ユレドフォスは宿主から寄生生物を効果的に排除します。ユレドフォスの分子標的は、エネルギー代謝や細胞機能に関与する酵素であり、寄生生物の死につながります。
類似の化合物:
プラジクアンテル: 条虫感染症の治療に使用される別の広域スペクトルの抗寄生虫薬です。
フェンベンダゾール: 広範囲の消化器系寄生虫に効果的なベンゾイミダゾール系化合物です。
イベルメクチン: 動物の様々な寄生虫感染症の治療に使用されるマクロライド系化合物です。
比較: ユレドフォスは、リン原子と硫黄原子の両方を含む化学構造がユニークで、他の抗寄生虫薬とは異なります。その広域スペクトル活性と複数種類の寄生虫に対する有効性は、獣医学において貴重なツールとなっています。類似の化合物と比較して、ユレドフォスは異なる作用機序と活性の範囲を提供し、寄生虫の防除のための代替選択肢を提供します。
類似化合物との比較
Praziquantel: Another broad-spectrum antiparasitic agent used to treat tapeworm infections.
Fenbendazole: A benzimidazole compound effective against a wide range of gastrointestinal parasites.
Ivermectin: A macrocyclic lactone used to treat various parasitic infections in animals.
Comparison: Uredofos is unique in its chemical structure, which includes both phosphorus and sulfur atoms, distinguishing it from other antiparasitic agents. Its broad-spectrum activity and efficacy against multiple types of parasites make it a valuable tool in veterinary medicine. Compared to similar compounds, this compound offers a distinct mechanism of action and a different spectrum of activity, providing an alternative option for parasite control.
特性
CAS番号 |
52406-01-6 |
|---|---|
分子式 |
C19H25N4O6PS2 |
分子量 |
500.5 g/mol |
IUPAC名 |
1-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C19H25N4O6PS2/c1-4-28-30(25,29-5-2)22-19(31)21-17-9-7-6-8-16(17)20-18(24)23-32(26,27)15-12-10-14(3)11-13-15/h6-13H,4-5H2,1-3H3,(H2,20,23,24)(H2,21,22,25,31) |
InChIキー |
NDXFLHPUUKVXLQ-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(NC(=S)NC1=CC=CC=C1NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C)OCC |
異性体SMILES |
CCOP(=O)(N=C(NC1=CC=CC=C1NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C)S)OCC |
正規SMILES |
CCOP(=O)(NC(=S)NC1=CC=CC=C1NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C)OCC |
外観 |
Solid powder |
Key on ui other cas no. |
52406-01-6 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
diethyl(thio(o-(3-(p-tolylsulfonyl)ureido)phenyl)carbamoyl)phosphoramidate diuredosan Sansalid uredofos uredofos disodium |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


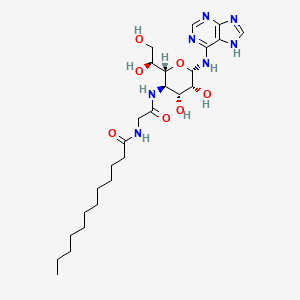
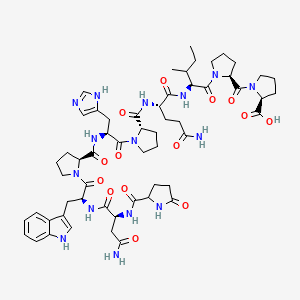
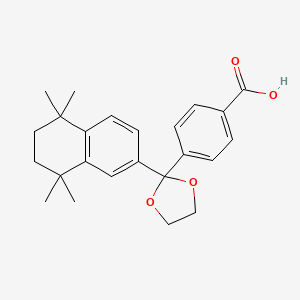
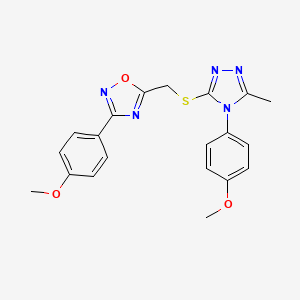
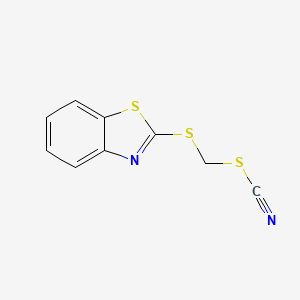

![ethyl (5E)-5-[[2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B1681998.png)
